molecular formula C8H18Cl2N2O B13611915 6-(Aminomethyl)-6-ethylpiperidin-2-onedihydrochloride

6-(Aminomethyl)-6-ethylpiperidin-2-onedihydrochloride

Katalognummer: B13611915
Molekulargewicht: 229.14 g/mol
InChI-Schlüssel: NRXSUEKPDXDIOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(aminomethyl)-6-ethylpiperidin-2-one dihydrochloride is a chemical compound that belongs to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of an aminomethyl group and an ethyl group attached to the piperidine ring, along with a dihydrochloride salt form. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(aminomethyl)-6-ethylpiperidin-2-one dihydrochloride typically involves the reaction of 6-ethylpiperidin-2-one with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate iminium ion, which is subsequently reduced to yield the desired aminomethyl derivative. The final product is then converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using crystallization or recrystallization techniques.

Analyse Chemischer Reaktionen

Types of Reactions

6-(aminomethyl)-6-ethylpiperidin-2-one dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The aminomethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Secondary amines.

    Substitution: Various substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

6-(aminomethyl)-6-ethylpiperidin-2-one dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a catalyst in certain chemical reactions.

Wirkmechanismus

The mechanism of action of 6-(aminomethyl)-6-ethylpiperidin-2-one dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-(aminomethyl)piperidin-2-one
  • 6-ethylpiperidin-2-one
  • 6-(aminomethyl)-6-methylpiperidin-2-one

Uniqueness

6-(aminomethyl)-6-ethylpiperidin-2-one dihydrochloride is unique due to the presence of both aminomethyl and ethyl groups on the piperidine ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific research applications.

Eigenschaften

Molekularformel

C8H18Cl2N2O

Molekulargewicht

229.14 g/mol

IUPAC-Name

6-(aminomethyl)-6-ethylpiperidin-2-one;dihydrochloride

InChI

InChI=1S/C8H16N2O.2ClH/c1-2-8(6-9)5-3-4-7(11)10-8;;/h2-6,9H2,1H3,(H,10,11);2*1H

InChI-Schlüssel

NRXSUEKPDXDIOJ-UHFFFAOYSA-N

Kanonische SMILES

CCC1(CCCC(=O)N1)CN.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.